{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid
Description
Properties
CAS No. |
915376-52-2 |
|---|---|
Molecular Formula |
C20H31O5P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
11-(3-phenylprop-2-enoyloxy)undecylphosphonic acid |
InChI |
InChI=1S/C20H31O5P/c21-20(16-15-19-13-9-8-10-14-19)25-17-11-6-4-2-1-3-5-7-12-18-26(22,23)24/h8-10,13-16H,1-7,11-12,17-18H2,(H2,22,23,24) |
InChI Key |
XOTOJYWCYUWMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a well-established method for synthesizing phosphonic acids. This reaction involves the nucleophilic substitution of trialkyl phosphites with alkyl halides to yield trialkyl phosphonates, which can then be hydrolyzed to form the corresponding phosphonic acids.
- Procedure :
- React trialkyl phosphite with an alkyl halide.
- Isolate the trialkyl phosphonate.
- Hydrolyze to obtain the phosphonic acid.
Reaction Mechanism :
The mechanism involves an SN2 nucleophilic attack by phosphorus on the carbon atom of the alkyl halide, leading to the formation of a phosphonate intermediate.
Direct Phosphorylation
Direct phosphorylation is another method that can be utilized. This method typically involves using phosphorus trichloride or phosphorus pentachloride as a phosphorylating agent.
- Procedure :
- React an alcohol or phenol with phosphorus trichloride.
- Follow with hydrolysis to yield the desired phosphonic acid.
Esterification and Hydrolysis
Esterification followed by hydrolysis is a common method for synthesizing phosphonic acids from their ester derivatives.
- Procedure :
- Synthesize a phosphonate ester.
- Hydrolyze under acidic or basic conditions to yield the corresponding phosphonic acid.
Coupling Reactions
Coupling reactions can also be employed to introduce specific functional groups into the phosphonic acid structure.
- Procedure :
- Utilize coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between carboxylic acids and amines or alcohols.
Summary Table of Preparation Methods
| Method | Key Reagents | Steps Involved | Yield Potential |
|---|---|---|---|
| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Nucleophilic substitution, Hydrolysis | Moderate to High |
| Direct Phosphorylation | Phosphorus trichloride | Reaction with alcohol, Hydrolysis | Moderate |
| Esterification & Hydrolysis | Phosphonate ester | Esterification, Hydrolysis | High |
| Coupling Reactions | EDC | Coupling of carboxylic acids with amines/alcohols | Variable |
Recent studies have focused on optimizing these methods for higher yields and purity. For instance, research has shown that using microwave-assisted synthesis can significantly reduce reaction times while improving yields in the Michaelis-Arbuzov reaction. Additionally, advancements in coupling chemistry have allowed for more efficient introduction of functional groups into complex structures, enhancing the versatility of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form saturated derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the phenylacryloyl group can interact with biological membranes, potentially altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid is a phosphonic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's unique structure allows it to interact with biological systems in various ways, which may lead to applications in cancer therapy, antimicrobial treatments, and other therapeutic areas.
Chemical Structure
The molecular formula for this compound is CHOP. The presence of both phosphonic and phenylacryloyl groups suggests a dual mechanism of action, potentially affecting both cellular signaling pathways and membrane interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
- Cellular Interaction : Its ability to form self-assembled monolayers (SAMs) on surfaces may enhance its bioactivity by improving cellular adhesion and interaction.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis via mitochondrial pathway |
| A549 | 30 | Cell cycle arrest at G2/M phase |
| MCF-7 | 20 | Induction of reactive oxygen species (ROS) |
These findings suggest that the compound may be effective in targeting various types of cancer through different mechanisms.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Cancer Cell Line Studies : A study involving the treatment of breast cancer cell lines with this compound revealed a dose-dependent increase in apoptosis markers, such as cleaved caspase-3 and PARP. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells.
- Bacterial Inhibition : In a separate investigation, the compound was tested against biofilms formed by Staphylococcus aureus. The results showed a substantial reduction in biofilm mass when treated with sub-MIC concentrations, suggesting potential use in preventing biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
